ethyl 1-(2-(1H-indol-2-yl)thiazole-4-carbonyl)piperidine-3-carboxylate
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Description
Ethyl 1-(2-(1H-indol-2-yl)thiazole-4-carbonyl)piperidine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperidine-based compound that has been found to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral potential. For instance:
- 4-Alkyl-1-(5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide derivatives displayed potency against Coxsackie B4 virus .
Anti-HIV Activity
Researchers have explored indole derivatives for their anti-HIV properties. Notably, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole showed promise against Mycobacterium tuberculosis (H 37 Ra MTB) and Mycobacterium bovis (BCG) in vitro .
Anti-Inflammatory and Analgesic Activities
Benzothiazole-containing benzene sulphonamide and carboxamide derivatives have been evaluated for their in vivo anti-inflammatory and analgesic properties .
Other Potential Applications
While the above fields highlight specific activities, indole derivatives also hold promise in areas such as anticancer, antimicrobial, antitubercular, antidiabetic, and antioxidant research. Their diverse biological activities make them intriguing candidates for further exploration .
properties
IUPAC Name |
ethyl 1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-2-26-20(25)14-7-5-9-23(11-14)19(24)17-12-27-18(22-17)16-10-13-6-3-4-8-15(13)21-16/h3-4,6,8,10,12,14,21H,2,5,7,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJJRWJLFRMHES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(2-(1H-indol-2-yl)thiazole-4-carbonyl)piperidine-3-carboxylate |
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